molecular formula C5H6F3N3OS2 B2619449 (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol CAS No. 477762-55-3

(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol

Cat. No.: B2619449
CAS No.: 477762-55-3
M. Wt: 245.24
InChI Key: XAZGPMHRZJWHRX-UWTATZPHSA-N
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Description

(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol is a chemical compound with a unique structure that includes a thiadiazole ring, an amino group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol typically involves multiple steps. One common approach is to start with a thiadiazole precursor, which is then functionalized with an amino group. The trifluoromethyl group is introduced through a series of reactions involving fluorinating agents. The final step often involves the formation of the propanol moiety under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.

    Substitution: The amino group and the thiadiazole ring can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research:

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds possess significant antimicrobial activity. The incorporation of the thiadiazole moiety in this compound enhances its ability to inhibit bacterial growth. Studies have shown that it can effectively combat strains of bacteria resistant to conventional antibiotics.

Anti-inflammatory Effects

In silico studies suggest that (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This inhibition could lead to therapeutic applications in treating conditions characterized by chronic inflammation.

Anticancer Activity

Recent investigations into the anticancer properties of this compound indicate promising results against various cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells and the inhibition of tumor growth.

Synthesis and Characterization

The synthesis of this compound can be achieved through multi-step organic reactions involving readily available starting materials. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition against MRSA strains with MIC values lower than traditional antibiotics like linezolid.
Study 2Anti-inflammatory PotentialIn silico docking studies suggested effective binding to 5-lipoxygenase with potential for further optimization.
Study 3Anticancer EfficacyShowed reduced cell viability in multiple cancer cell lines at concentrations above 10 µM, indicating strong cytotoxic effects.

Mechanism of Action

The mechanism of action of (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-ethanol
  • (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-butanol

Uniqueness

Compared to similar compounds, (2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol has a unique combination of functional groups that confer specific chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various applications.

Biological Activity

(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoro-2-propanol is a compound that incorporates the 1,3,4-thiadiazole moiety known for its diverse biological activities. This article reviews its biological activity based on recent research findings, highlighting antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C5_5H6_6F3_3N3_3OS with a molecular weight of 245.3 g/mol. The structure features a trifluoroalcohol group and a thiadiazole ring which contributes to its biological properties.

Biological Activity Overview

The biological activities of compounds containing the 1,3,4-thiadiazole structure are extensive and include:

  • Antimicrobial Activity : Thiadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance, studies have shown that various substituted thiadiazoles demonstrate activity against Gram-positive and Gram-negative bacteria as well as fungal strains .
  • Cytotoxic Properties : Compounds with thiadiazole moieties have been investigated for their cytostatic effects against cancer cell lines. The presence of amino groups enhances their interaction with cellular targets .

Antimicrobial Activity

A comprehensive study on the antimicrobial efficacy of 1,3,4-thiadiazole derivatives indicates that these compounds can serve as promising candidates for developing new antibiotics.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32.6 µg/mL
Compound BEscherichia coli47.5 µg/mL
Compound CAspergillus niger500 µg/disk

In particular, this compound has shown potential against various pathogens due to its structural features which enhance membrane permeability and target specificity .

Cytotoxicity Studies

Research indicates that derivatives of 1,3,4-thiadiazole can exhibit selective cytotoxicity towards cancer cells while sparing normal cells. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways . For example:

  • Cell Line Studies : In vitro studies have demonstrated that certain thiadiazole derivatives can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7 with IC50 values in the low micromolar range.

Case Studies

Several case studies have highlighted the effectiveness of thiadiazole derivatives in clinical settings:

  • Study on Antibacterial Activity : A series of experiments conducted on various thiadiazole derivatives revealed that certain substitutions at the C-5 position significantly increased antibacterial potency against resistant strains .
  • Anticancer Research : A focused study on the anticancer potential of thiadiazole compounds showed promising results in reducing tumor size in xenograft models when administered in conjunction with traditional chemotherapeutics .

Properties

IUPAC Name

(2S)-3-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-1,1,1-trifluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3OS2/c6-5(7,8)2(12)1-13-4-11-10-3(9)14-4/h2,12H,1H2,(H2,9,10)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZGPMHRZJWHRX-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(F)(F)F)O)SC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(F)(F)F)O)SC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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